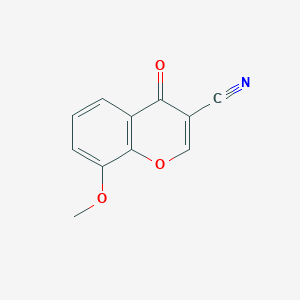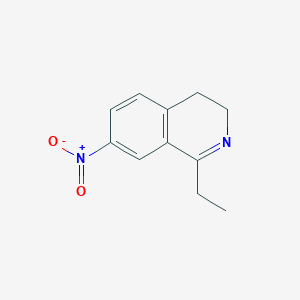
1-Ethyl-7-nitro-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-7-nitro-3,4-dihydroisoquinoline is a chemical compound belonging to the class of dihydroisoquinolines. This compound is characterized by the presence of an ethyl group at the first position and a nitro group at the seventh position on the isoquinoline ring. Dihydroisoquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-7-nitro-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in the presence of polyphosphoric acid (PPA) . This method is advantageous as it avoids the use of heavy metals and other toxic compounds, simplifying the purification process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-Ethyl-7-nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ethyl and nitro groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
1-Ethyl-7-nitro-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Ethyl-7-nitro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, modulating cellular signaling pathways.
相似化合物的比较
1-Ethyl-7-nitro-3,4-dihydroisoquinoline can be compared with other dihydroisoquinoline derivatives, such as:
6,7-Dimethoxy-3,4-dihydroisoquinoline: Known for its use in the synthesis of alkaloids.
1,2,3,4-Tetrahydroisoquinoline: A precursor for various biologically active molecules.
N-Alkylated 3,4-dihydroisoquinolinones: Used in the development of pharmacologically active compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
1-ethyl-7-nitro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C11H12N2O2/c1-2-11-10-7-9(13(14)15)4-3-8(10)5-6-12-11/h3-4,7H,2,5-6H2,1H3 |
InChI 键 |
ADOXHCHPMZCZQT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NCCC2=C1C=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide](/img/structure/B11899009.png)

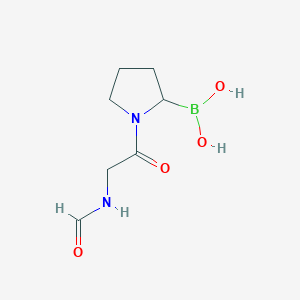
![(S)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11899025.png)
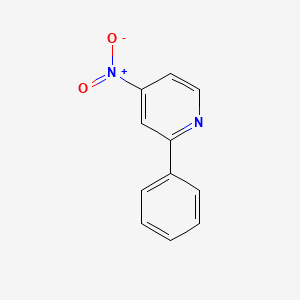
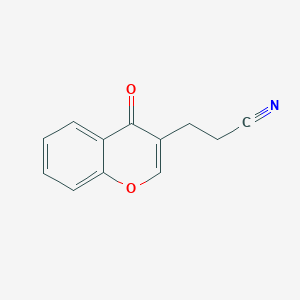


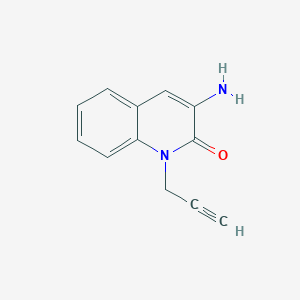

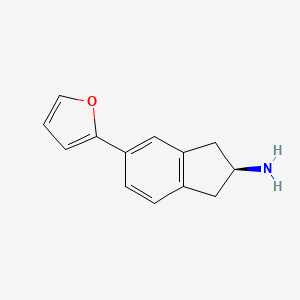
![1,3,9-Triazaspiro[4.7]dodecane-2,4-dione](/img/structure/B11899074.png)
